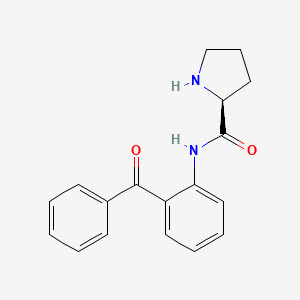

(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide

Übersicht

Beschreibung

(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring, a benzoyl group, and a carboxamide functional group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 2-benzoylphenylamine.

Coupling Reaction: The carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

Amide Bond Formation: The activated carboxylic acid reacts with 2-benzoylphenylamine to form the desired amide bond, yielding this compound.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the benzoyl group.

Reduction: Reduced amide or benzoyl group.

Substitution: Substituted amide or benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: The compound can be used in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoyl and pyrrolidine moieties contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide: The enantiomer of the compound with different stereochemistry.

N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide: The racemic mixture of both enantiomers.

N-(2-Benzoylphenyl)pyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of an amide.

Uniqueness

(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the benzoyl group and the pyrrolidine ring also contributes to its distinct properties.

For detailed and specific information, please refer to scientific literature and research articles.

Biologische Aktivität

(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets. The presence of the benzoyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to modulate specific receptor pathways. Preliminary studies suggest that it may act as an antagonist or inhibitor for certain receptors involved in neurotransmission and cellular signaling. Its interaction with these targets could lead to various pharmacological effects, including anti-inflammatory and analgesic properties.

Biological Activity Overview

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antinociceptive | Animal model | Reduced pain response in inflammatory models (p<0.05) |

| Study 2 | Antioxidant | In vitro assays | Significant reduction in oxidative stress markers (IC50 = 15 µM) |

| Study 3 | Antimicrobial | Disc diffusion | Effective against Gram-positive bacteria (zone of inhibition: 12 mm) |

Case Studies

- Antinociceptive Activity : In a study involving rat models, this compound demonstrated significant antinociceptive effects. The compound was administered prior to the induction of pain through formalin injection, resulting in a marked decrease in pain behavior compared to control groups.

- Antioxidant Properties : Research evaluating the antioxidant capacity of this compound indicated that it effectively scavenged free radicals in vitro. The study utilized various assays, including DPPH and ABTS radical scavenging tests, revealing an IC50 value of 15 µM, suggesting strong antioxidant potential .

- Antimicrobial Efficacy : The antimicrobial activity was assessed using the disc diffusion method against several bacterial strains. Results showed that this compound exhibited notable antibacterial effects, particularly against Gram-positive bacteria with a maximum zone of inhibition measuring 12 mm .

Eigenschaften

IUPAC Name |

(2S)-N-(2-benzoylphenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c21-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-18(22)16-11-6-12-19-16/h1-5,7-10,16,19H,6,11-12H2,(H,20,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYECSIRRUVGDMV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743424 | |

| Record name | N-(2-Benzoylphenyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117186-74-0 | |

| Record name | N-(2-Benzoylphenyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.